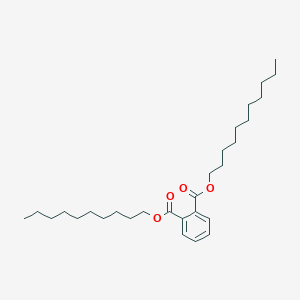

Decyl undecyl phthalate

Description

Properties

CAS No. |

19295-82-0 |

|---|---|

Molecular Formula |

C29H48O4 |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

1-O-decyl 2-O-undecyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C29H48O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-18-22-26(27)28(30)32-24-20-16-14-12-10-8-6-4-2/h18-19,22-23H,3-17,20-21,24-25H2,1-2H3 |

InChI Key |

WSVPEEMLBFYJQU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC |

Other CAS No. |

19295-82-0 |

Origin of Product |

United States |

Environmental Dynamics and Fate of Decyl Undecyl Phthalate

Environmental Release and Distribution Pathways

The journey of decyl undecyl phthalate (B1215562) into the environment begins with its production and incorporation into consumer and industrial products. Subsequent release can occur at various stages of the product lifecycle.

Industrial Emission Source Characterization

Decyl undecyl phthalate is classified as a high molecular weight phthalate ester (HMWPE). The production of HMWPEs in Europe is estimated to be between 60-100 kilotonnes annually, which is thought to represent about one-third of global production. industrialchemicals.gov.auindustrialchemicals.gov.au These compounds are primarily used as industrial chemicals, serving as additives in polyvinyl chloride (PVC) resins to impart flexibility. industrialchemicals.gov.auindustrialchemicals.gov.au They are also employed as synthetic base stocks for lubricating oils. industrialchemicals.gov.auindustrialchemicals.gov.au

Industrial emissions of phthalates can occur during the manufacturing and processing stages. epa.gov These releases may be in the form of air emissions, aqueous effluents, or as components of solid waste from manufacturing and plastics processing plants. epa.gov In Australia, this compound is imported for use in applications such as photographic paper dispersion coating, printing inks, and flame-retardant polyurethane resins for construction. industrialchemicals.gov.au Specific non-PVC polymer applications include thermoplastics, rubbers, and certain paints and adhesives. industrialchemicals.gov.auindustrialchemicals.gov.au

Migration and Leaching Phenomena from Polymeric Matrices

A significant pathway for the environmental release of this compound is through migration and leaching from the polymeric matrices in which it is incorporated. researchgate.net Phthalates are not chemically bound to the polymer and can therefore leach out of products, particularly soft plastics. researchgate.net This process is a concern as it leads to the presence of these compounds in the environment. researchgate.net The structural and physicochemical properties of certain phthalates facilitate this migration from products like PVC. researchgate.netindustrialchemicals.gov.au

The potential for consumer products to be significant sources of repeated and long-term exposure to phthalates through migration and leaching is a key consideration in assessing their environmental impact. industrialchemicals.gov.au

Partitioning Behavior across Environmental Compartments

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning between aquatic, terrestrial, and atmospheric compartments. As a high molecular weight phthalate, it is expected to preferentially partition from water to organic matter. nih.gov

The octanol-water partition coefficient (log K_ow_), a measure of a substance's hydrophobicity, is a key parameter in predicting this behavior. For this compound, the log K_ow_ has been reported as 10.3 and has been estimated as high as 11.49. researchgate.net This high value indicates a strong tendency to sorb to organic matter in soil and sediment. The water solubility of phthalates decreases significantly with increasing alkyl chain length, further contributing to their partitioning out of the aqueous phase. researchgate.net

While the air-water partition coefficient (Henry's Law Constant) increases with molecular weight, suggesting a greater potential for volatilization from water for higher molecular weight phthalates, this is counteracted by their strong sorption to suspended matter in surface waters. researchgate.net Phthalates also exhibit high octanol-air partition coefficients (K_OA_), indicating they are likely to be significantly sorbed to aerosol particles, soil, and vegetation. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₅₀O₄ industrialchemicals.gov.au |

| Molecular Weight | 474.7 g/mol industrialchemicals.gov.au |

| Physical State | Colorless oily liquid industrialchemicals.gov.auresearchgate.net |

| Melting Point | -9 °C industrialchemicals.gov.auresearchgate.net |

| Boiling Point | 501 °C industrialchemicals.gov.au |

| Density | 954 kg/m ³ researchgate.net |

| Log K_ow_ | 10.3 - 11.49 researchgate.net |

Environmental Transformation and Degradation Processes

Once released into the environment, this compound is subject to various transformation and degradation processes, with biodegradation being a primary route of removal.

Aerobic Biodegradation Mechanisms and Kinetics in Aquatic Systems

Studies have shown that this compound is susceptible to biodegradation by mixed microbial populations from natural sources. scispace.com In comprehensive testing of 14 commercial phthalate esters, including this compound, both primary and ultimate biodegradation were assessed. scispace.com The results indicated that with a few exceptions, primary biodegradation was 90% or higher, and ultimate biodegradation exceeded 55% of the theoretical maximum within 28 days. scispace.com

All phthalates tested were found to be readily biodegradable under aerobic conditions with high microbial populations. nih.gov Semicontinuous Activated Sludge (SCAS) tests demonstrated that the primary degradation rate of all phthalates is very rapid under simulated sewage treatment plant conditions, with over 50% primary degradation occurring within 24 hours for most phthalates. nih.gov The degradation of phthalate esters is considered the most effective way to eliminate them from the environment and begins with hydrolysis to phthalic acid and the corresponding alcohols under both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions. nih.gov

The degradation of phthalates is carried out by a diverse range of microorganisms. nih.gov Aerobic microorganisms introduce hydroxyl groups into the phthalate structure using enzymes called dioxygenases. nih.gov This is a crucial step that facilitates the subsequent removal of carboxyl groups (decarboxylation). nih.gov

While specific studies focusing exclusively on the microbial communities that degrade this compound are limited, research on other phthalates provides insight into the types of microorganisms involved. For instance, a bacterial strain identified as Bacillus sp. was isolated from activated sludge and found to effectively degrade dioctyl phthalate (DEHP). semanticscholar.org The degradation pathway involved the initial breakdown of DEHP into other phthalates and eventually to phthalic acid, which was then further broken down. semanticscholar.org Other dominant bacterial genera found in systems treating phthalate-containing wastewater include Micromonospora, Rhodococcus, Bacteroides, and Pseudomonas. semanticscholar.org Another study identified Variovorax sp. as capable of degrading a mixture of dimethyl phthalate, diethyl phthalate, and dibutyl phthalate. researchgate.net

The general process of aerobic phthalate degradation involves the initial hydrolysis of the diester to a monoester and an alcohol, followed by further hydrolysis to phthalic acid. nih.gov The phthalic acid is then metabolized by bacteria through various pathways. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dioctyl phthalate (DEHP) |

| Dimethyl phthalate |

| Diethyl phthalate |

| Dibutyl phthalate |

| Phthalic acid |

| Bacillus sp. |

| Micromonospora |

| Rhodococcus |

| Bacteroides |

| Pseudomonas |

Influence of Environmental Parameters on Biodegradation Rates

The rate at which this compound (DUP) biodegrades in the environment is significantly influenced by several key parameters, including temperature, pH, and the availability of oxygen. ecn.nlechemi.com

Temperature: Temperature plays a crucial role in the metabolic activity of microorganisms responsible for breaking down DUP. Generally, an increase in temperature, within a certain range, accelerates the rate of biodegradation. Conversely, lower temperatures can slow down this process, leading to a longer persistence of the compound in the environment. ecn.nl For instance, the rate constant for the esterification of n-undecyl alcohol, a component of DUP, has been shown to be highly temperature-dependent, with a 10°C increase significantly impacting the reaction rate.

pH: The pH of the surrounding medium, whether it be soil or water, can also affect the biodegradation of DUP. While specific data for DUP is limited, studies on other phthalates, such as dibutyl phthalate (DBP), have shown that degradation efficiency can vary with pH. For example, the photocatalytic degradation of DBP was found to be most efficient at a neutral pH. researchgate.net In acidic or basic conditions, the degradation rates were observed to be lower. researchgate.net

Oxygen: The presence or absence of oxygen is a critical determinant of the biodegradation pathway and rate. Aerobic (oxygen-present) conditions generally favor the rapid biodegradation of phthalates. canada.cacanada.ca In aerobic environments, microorganisms can utilize oxygen as an electron acceptor to efficiently break down the phthalate molecule. canada.ca Conversely, under anaerobic (oxygen-absent) conditions, such as those found in deep sediments, the degradation of DUP is expected to be significantly slower. canada.cacanada.ca Data for a structurally similar substance, diisononyl phthalate (DINP), suggests that anaerobic biodegradation may result in half-lives exceeding one year. canada.ca

Anaerobic Biodegradation Pathways in Sedimentary and Soil Environments

In anaerobic environments like sediments and soils, the biodegradation of this compound follows a distinct pathway. The initial step, similar to aerobic degradation, is the hydrolysis of the ester bonds, which breaks down the diester into its corresponding monoester, mono-undecyl phthalate (MUP), and ultimately to phthalic acid (PA). researchgate.netnih.gov

Under anaerobic conditions, the degradation of phthalic acid is considered the rate-limiting step. nih.gov The pathway for anaerobic phthalate degradation involves the activation of phthalate to phthaloyl-CoA. This is followed by a crucial decarboxylation step that converts phthaloyl-CoA to benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds. nih.govd-nb.info This process has been observed in denitrifying bacteria and sulfate-reducing bacteria. nih.govd-nb.info The enzyme responsible for the decarboxylation, phthaloyl-CoA decarboxylase, is a key player in this pathway. nih.gov

Abiotic Degradation Mechanisms

In addition to biodegradation, this compound can be broken down by abiotic (non-biological) processes, primarily photolysis and hydrolysis. canada.caechemi.com

Photolysis: DUP contains chromophores that can absorb ultraviolet (UV) radiation from sunlight, specifically at wavelengths greater than 290 nm. echemi.comnih.gov This absorption of light energy can lead to the direct cleavage of chemical bonds within the molecule, a process known as photolysis. The rate constant for the vapor-phase reaction of DUP with photochemically-produced hydroxyl radicals is estimated to be 2.9 x 10⁻¹¹ cm³/molecule-sec at 25°C. echemi.comnih.gov This corresponds to an atmospheric half-life of about 13 hours. echemi.comnih.gov However, in aquatic environments, photolysis is generally considered a less significant degradation pathway compared to biodegradation. researchgate.net

Metabolite Formation and Persistence in Environmental Media

The degradation of this compound, whether through biotic or abiotic pathways, results in the formation of several intermediate compounds known as metabolites.

The primary and initial metabolite formed is mono-undecyl phthalate (MUP) , resulting from the hydrolysis of one of the ester linkages. nih.gov Further degradation of MUP leads to the formation of phthalic acid (PA) . researchgate.net

Under aerobic conditions, these initial metabolites are typically further broken down. In vitro studies using human liver microsomes have identified several oxidative metabolites of DUP, including:

Mono-hydroxyundecyl phthalate (MHUP) nih.gov

Mono-oxoundecyl phthalate (MOUP) nih.gov

Mono-carboxydecyl phthalate (MCDP) nih.gov

These oxidative metabolites are formed through processes like hydroxylation and oxidation of the undecyl side chain. The persistence of these metabolites in the environment can vary. While MUP and PA are readily biodegradable under aerobic conditions, the persistence of the more complex oxidative metabolites is less well understood. canada.ca The presence of branched isomers in commercial DUP mixtures can lead to the formation of multiple metabolite peaks, complicating their analysis and tracking in the environment.

Under anaerobic conditions, the primary metabolites are MUP and PA. The subsequent anaerobic degradation of PA to benzoyl-CoA is a slow process, which can lead to the temporary accumulation of PA in anoxic sediments and soils. nih.gov

Environmental Bioaccumulation and Bioconcentration Potential

The potential for this compound to accumulate in living organisms is a key aspect of its environmental risk profile. This is assessed through its bioaccumulation and bioconcentration potential.

The Environmental Protection Agency (EPA) considers diundecyl phthalate to be a moderately persistent chemical in the environment with a potential for bioaccumulation. ontosight.ai However, empirical and modeled data for long-chain phthalates like DUP generally suggest a low to moderate potential for bioaccumulation and biomagnification. canada.cacanada.ca This is attributed to the rapid biotransformation (metabolism) of these compounds within organisms. canada.ca

Assessment of Bioavailability in Aquatic and Terrestrial Food Webs

Bioavailability refers to the fraction of a chemical that is available for uptake by an organism. For this compound, its high lipophilicity (tendency to dissolve in fats) and low water solubility mean that its bioavailability in aquatic and terrestrial food webs is primarily through dietary intake rather than direct uptake from water. canada.ca

DUP released into the environment tends to adsorb to organic matter in soil, sediment, and suspended particles in water. canada.canih.gov This reduces its concentration in the dissolved phase, thereby limiting direct uptake by aquatic organisms through their gills. Consequently, the main route of exposure for many organisms is the ingestion of contaminated food sources. canada.ca

While DUP is bioavailable, its potential to biomagnify, or increase in concentration at higher trophic levels in the food web, is considered low due to the efficient metabolism of phthalates in vertebrates. canada.ca

Quantitative Modeling of Bioaccumulation Factors

Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) are used to quantitatively model the potential for a chemical to accumulate in organisms. The BCF relates the concentration of a chemical in an organism to its concentration in the surrounding water, while the BAF also considers uptake from food.

Based on an estimated logarithm of the octanol-water partition coefficient (log Kow) of 11.49, which indicates high lipophilicity, a BCF of 3 has been estimated for DUP using a regression-derived equation. nih.gov According to standard classification schemes, a BCF of this magnitude suggests a low potential for bioconcentration in aquatic organisms. nih.gov

It is important to note that while modeling provides valuable estimates, the actual bioaccumulation can be influenced by various factors, including the organism's species, metabolic rate, and the specific environmental conditions.

Interactive Data Table: Estimated Bioaccumulation Parameters for this compound

| Parameter | Estimated Value | Implication | Source |

| Log Kow | 11.49 | High Lipophilicity | nih.gov |

| Bioconcentration Factor (BCF) | 3 | Low Potential for Bioconcentration | nih.gov |

Analytical Methodologies for Decyl Undecyl Phthalate and Its Metabolites

Advanced Chromatographic Techniques for Trace Analysis

Trace-level analysis of decyl undecyl phthalate (B1215562) is complicated by its presence in complex isomer mixtures and its potential for co-elution with other structurally similar phthalates. Modern chromatographic techniques are essential for achieving the necessary resolution and identification confidence.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like phthalates. restek.com In standard electron ionization (EI) mode, phthalate diesters tend to fragment extensively, often producing a common, abundant phthalic anhydride (B1165640) fragment ion at a mass-to-charge ratio (m/z) of 149. chromatographyonline.comchromatographyonline.com While this ion is useful for screening, it is common to nearly all saturated alkyl phthalates, making it difficult to differentiate between co-eluting isomers or compounds with similar structures based on this fragment alone. restek.comchromatographyonline.com

For high-molecular-weight phthalates (HMWPs), including mixtures that contain decyl undecyl phthalate, the GC analysis results in a complex cluster of peaks corresponding to different isomers. chromatographyonline.comspectroscopyonline.com This makes quantification using the m/z 149 ion challenging and can lead to lower sensitivity compared to single-isomer phthalates. chromatographyonline.com To overcome this, specific ions must be monitored. For instance, ions like m/z 307, corresponding to the loss of a C10H21 group, might be used, but this can lead to misidentification if other phthalates containing a decyl ester group are present. google.com In the analysis of di-isodecyl phthalate (DiDP) standards, which may contain mixed undecyl-decyl phthalates as impurities, unique ions are necessary for differentiation. chromatographyonline.comspectroscopyonline.com

A gas chromatography method coupled with atmospheric pressure chemical ionization (APCI) and time-of-flight mass spectrometry (GC-APCI-ToF-MS) has been shown to be effective for HMWPs. chromatographyonline.comspectroscopyonline.com This technique produces strong pseudomolecular ions ([M+H]+) with minimal fragmentation, allowing for the clear differentiation of compounds like DiNP (m/z 419.316) and DiDP (m/z 447.347). chromatographyonline.comspectroscopyonline.com This high-mass-accuracy approach has successfully detected mixed C10/C11 phthalates (decyl undecyl phthalates) in sediment extracts. spectroscopyonline.com

Table 1: GC-MS Findings for High-Molecular-Weight Phthalates

| Technique | Common Fragment Ion (m/z) | Challenge | Advanced Solution | Specific Application |

|---|---|---|---|---|

| GC-EI-MS | 149 (Phthalic Anhydride) | Common to most phthalates, difficult for isomer quantification. restek.comchromatographyonline.com | Monitoring unique, less abundant fragment ions. | General screening of phthalates in various matrices. restek.com |

| GC-APCI-ToF-MS | [M+H]+ | Requires specialized ionization source. | Provides strong molecular ions with high mass accuracy, enabling clear differentiation. chromatographyonline.comspectroscopyonline.com | Analysis of DiNP, DiDP, and mixed decyl/undecyl phthalates in sediment. chromatographyonline.comspectroscopyonline.com |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing phthalate metabolites in biological matrices like urine and serum. nih.gov This approach avoids the derivatization steps often required in GC-MS and is suitable for the direct analysis of more polar, non-volatile metabolites.

High-resolution mass spectrometry (HRMS) is particularly powerful for identifying novel metabolites and resolving analytical challenges. A study on the in vitro metabolism of diundecyl phthalate (DUP) using human liver microsomes employed online solid-phase extraction coupled to HPLC-HRMS. nih.gov This approach conclusively identified four specific DUP metabolites: mono-undecyl phthalate (MUP), mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP). nih.gov

A key advantage of HRMS is its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For example, HRMS was able to isolate the DUP metabolite MCDP from the co-eluting mono-carboxyisononyl phthalate (a metabolite of DiNP) and MHUP from mono-hydroxyisododecyl phthalate (a metabolite of DiDP), which would not have been possible with lower-resolution tandem mass spectrometry. nih.gov In human urine samples, MHUP and MCDP were found to be the most frequently detected and abundant biomarkers of DUP exposure. nih.gov

Table 2: Key Metabolites of Diundecyl Phthalate Identified by HRMS

| Metabolite Name | Abbreviation | Observed m/z | Detection in Human Urine (36 samples) |

|---|---|---|---|

| mono-undecyl phthalate | MUP | 319.1915 | Not Detected nih.gov |

| mono-hydroxyundecyl phthalate | MHUP | 335.1859 | >83% nih.gov |

| mono-oxoundecyl phthalate | MOUP | 333.1706 | 14% nih.gov |

| mono-carboxydecyl phthalate | MCDP | 349.1652 | >83% nih.gov |

The analysis of technical-grade phthalates, which are complex mixtures of various isomers, presents a significant chromatographic challenge. Two-dimensional gas chromatography (GC×GC) offers a substantial increase in separation power compared to conventional one-dimensional GC. chromatographyonline.com By employing two columns with different stationary phases, GC×GC can resolve compounds that would otherwise co-elute, making it an ideal technique for separating phthalate isomers. chromatographyonline.com

When coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HR-TOFMS), the technique provides highly accurate mass measurements for enhanced compound identification. chromatographyonline.com The enhanced chromatographic resolution of GC×GC minimizes interferences from both the sample matrix and other similar compounds. chromatographyonline.com This is particularly relevant for this compound, which exists within a complex mixture of other C9, C10, and C11 isomers. The increased peak capacity and separation provided by GC×GC would allow for a more accurate characterization and quantification of individual or isomeric groups of phthalates in complex samples like indoor dust or environmental extracts. chromatographyonline.com

Ion mobility-high-resolution mass spectrometry (IM-HRMS) adds another dimension of separation to chemical analysis, based on the size, shape, and charge of an ion, which is expressed as its collision cross-section (CCS). uantwerpen.be This technique has been successfully applied to the comprehensive screening of contaminants in complex matrices like indoor dust. uantwerpen.be

In a study screening for emerging contaminants, this compound was identified and semi-quantified in indoor dust samples with a detection frequency of 82.6%. uantwerpen.be The identification was assigned a confidence level of 3, indicating it was tentatively identified based on characteristic neutral losses and other mass spectral evidence without a matching reference standard. uantwerpen.beuantwerpen.be The addition of ion mobility separation provides CCS values that can increase the confidence in these identifications by matching them against databases or established trendlines for a given chemical class. uantwerpen.be This approach is invaluable for non-targeted screening and the discovery of novel or unexpected contaminants in complex samples. uantwerpen.be

Table 3: Ion Mobility-HRMS Findings for this compound in Indoor Dust

| Compound | Detection Frequency | Confidence Level | Estimated Concentration Range (µg/g) | Analytical Benefit of IM-HRMS |

|---|---|---|---|---|

| This compound | 82.6% | CL 3* | 1.7 - 478 | Provides collision cross-section (CCS) data to increase identification confidence. uantwerpen.be |

*CL 3 (Confidence Level 3) refers to a tentative identification of a compound for which no reference standard was available, based on mass spectral evidence. uantwerpen.beuantwerpen.be

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is critical for removing interfering substances and concentrating the target analytes from the matrix before instrumental analysis. This step is essential for achieving accurate and reproducible results, especially at trace concentrations.

Solid-phase extraction (SPE) is a widely used sample preparation technique for isolating phthalates and their metabolites from various liquid samples, including drinking water, wastewater, and urine. nih.govgcms.czresearchgate.net The technique involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. mdpi.com Interfering components are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. mdpi.com SPE offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher throughput, and the potential for automation. gcms.czmdpi.com

For the analysis of DUP metabolites in human biofluids, online SPE coupled directly to an HPLC-MS system was utilized, streamlining the process by automating the extraction and injection steps. nih.gov Dispersive solid-phase extraction (dSPE), a variation where the sorbent is dispersed directly into the sample extract, is another effective method, particularly as a clean-up step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). researchgate.netnih.gov This dSPE approach simplifies the procedure by eliminating the need for column conditioning and sample loading, saving time and preventing the clogging issues that can occur with highly complex matrices. researchgate.net These SPE-based methods are crucial for obtaining clean extracts, thereby improving the sensitivity and reliability of the subsequent chromatographic analysis of this compound and its metabolites. nih.gov

QuEChERS Methodologies for Environmental Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a streamlined and efficient sample preparation technique for the analysis of various contaminants, including phthalates, in complex environmental matrices. sigmaaldrich.cn Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to include pollutants like phthalic acid esters (PAEs) in soil, sediment, and biosolids. sigmaaldrich.cnresearchgate.netmedcraveonline.com

The QuEChERS process generally involves two main stages: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. sigmaaldrich.cnescholarship.org For environmental samples like soil, the procedure is adapted to handle the specific matrix challenges. Typically, a soil sample is first hydrated with water to improve the extraction efficiency of the analytes. researchgate.net Acetonitrile (B52724) is commonly used as the extraction solvent due to its ability to dissolve a wide range of compounds and its limited miscibility with water in the presence of salts. researchgate.netresearchgate.net

Following the addition of the solvent, a specific mixture of salts, often containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added. researchgate.netthermofisher.com Magnesium sulfate facilitates the partitioning of the organic layer from the aqueous layer, while sodium chloride helps to create phase separation. sigmaaldrich.cn The mixture is then vigorously shaken and centrifuged. thermofisher.com

The subsequent cleanup step, d-SPE, is crucial for removing interfering substances from the extract, which could otherwise affect the accuracy of the chromatographic analysis. sigmaaldrich.cn A portion of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents. For phthalate analysis in soil, a combination of primary secondary amine (PSA) and C18 sorbents has been shown to be effective. researchgate.net PSA removes organic acids and other polar interferences, while C18 retains non-polar interferences like lipids. researchgate.netrsc.org After another centrifugation step, the final, cleaned extract is ready for analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netthermofisher.com

Modified QuEChERS methods have been developed to enhance the extraction of a broad range of phthalates, including high molecular weight compounds like undecyl dodecyl phthalate, from environmental samples such as sediment and biosolids. thermofisher.com These modifications may involve adjustments to sample size, solvent volumes, and the composition of extraction salts and d-SPE sorbents to optimize recovery and minimize matrix effects. researchgate.netthermofisher.com The sealed nature of the QuEChERS tubes during extraction and cleanup also helps to minimize background contamination from laboratory air, a significant challenge in phthalate analysis. thermofisher.com

Method Validation and Quality Assurance in Phthalate Analysis

Rigorous method validation and a robust quality assurance/quality control (QA/QC) program are paramount for generating reliable and defensible data in phthalate analysis. epa.gov This is especially critical due to the ubiquitous presence of phthalates as environmental and laboratory contaminants, which can easily lead to artificially high readings. nih.govresearchgate.net

Method validation ensures that an analytical procedure is fit for its intended purpose. Key parameters evaluated during validation for phthalate analysis include:

Accuracy : The closeness of a measured value to the true value, often assessed by analyzing certified reference materials (SRMs) or spiked samples. For example, the accuracy of methods for phthalates has been verified through the analysis of NIST SRMs, showing results around 95 ± 11%. nih.gov

Precision : The degree of agreement among independent measurements under specified conditions. It is typically expressed as the relative standard deviation (RSD) of replicate analyses. jst.go.jp

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves with a minimum of four standards are typically used. cornerstoneanalytical.comnih.gov

Recovery : The efficiency of the extraction process, determined by spiking a blank matrix with a known concentration of the analyte and measuring the amount recovered. Acceptable recovery values for phthalates in environmental matrices like soil and water generally range from 70% to 120%. researchgate.netresearchgate.net

A comprehensive QA/QC program involves several ongoing practices to monitor and maintain data quality. epa.gov A fundamental component is the consistent analysis of procedural blanks (samples with no analyte) to monitor for background contamination from solvents, glassware, and the laboratory environment. nih.govresearchgate.net Other essential QA/QC measures include:

Spiked Samples : A minimum of 10% of all environmental samples should be spiked with known amounts of target phthalates to monitor method performance and potential matrix effects. epa.gov

Internal Standards : The use of isotopically labeled internal standards, such as deuterated phthalates (e.g., D4-phthalates), is recommended to compensate for analyte loss during sample preparation and for variations in instrument response. cornerstoneanalytical.comresearchgate.net

By implementing these validation and QA/QC protocols, laboratories can ensure the accuracy and reliability of their phthalate measurements, which is crucial for environmental monitoring and risk assessment. epa.govnih.gov

Detection and Quantification Limits for Environmental Monitoring

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For environmental monitoring of this compound and other phthalates, achieving low LODs and LOQs is essential for assessing exposure and ensuring compliance with regulatory guidelines. nih.govmdpi.com

These limits are highly dependent on the analytical instrument, the sample matrix (e.g., water, soil, sediment), and the specific sample preparation method employed. cornerstoneanalytical.commdpi.com Contamination of procedural blanks is a major factor that can hamper the achievement of low detection limits for phthalates. nih.govresearchgate.net However, when background contamination is minimized, it is possible to achieve MDLs below 0.1 ng/g, allowing for low-level quantification. nih.gov

Methods such as solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) have been developed for determining phthalate metabolites in wastewater with LOQs ranging from 0.5 to 32 ng/L. nih.govacs.org For the analysis of parent phthalates in water, methods combining dispersive liquid-liquid microextraction with GC-MS have achieved LODs of 1–8 ng/mL and LOQs of 5–14 ng/mL. mdpi.com

In the context of specific high molecular weight phthalates, research into the metabolites of diundecyl phthalate (DUP) has established an LOD of 0.01 ng/mL for its metabolites in urine using high-resolution mass spectrometry. nih.gov The table below presents a summary of reported detection and quantification limits for various phthalates in different environmental matrices.

Table 1: Examples of Detection and Quantification Limits for Phthalates in Environmental Samples

| Phthalate/Metabolite | Matrix | Method | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Diundecyl Phthalate (DUP) Metabolites | Urine | Online SPE-HPLC-HRMS | 0.01 ng/mL | - | nih.gov |

| Various Phthalate Metabolites | Wastewater | SPE-LC-MS/MS | - | 0.5 - 32 ng/L | nih.govacs.org |

| Various Phthalates (DMP, DEP, DBP, DEHP, etc.) | Water | SB-DLLME-GC-IT/MS | 1 - 8 ng/mL | 5 - 14 ng/mL | mdpi.com |

| 16 Phthalates | Marine Sediment | Ultrasonic Extraction-dSPE-GC-MS | 0.1 - 0.25 ng/g (dw) | - | researchgate.net |

| 12 Phthalates | Cosmetics (Complex Matrices) | LLE-GC/MS | - | 2.5 µg/g | nih.gov |

| DMP, DEP, DBP, DEHP | Fish/Shellfish Tissue | MSPD-GC-MS | 0.020 - 0.05 µg/g | - | jcsp.org.pk |

Abbreviations: LOD (Limit of Detection), LOQ (Limit of Quantification), dw (dry weight), SPE (Solid Phase Extraction), HPLC (High-Performance Liquid Chromatography), HRMS (High-Resolution Mass Spectrometry), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), SB-DLLME (Solvent-Based Dispersive Liquid-Liquid Microextraction), GC-IT/MS (Gas Chromatography-Ion Trap Mass Spectrometry), dSPE (dispersive Solid Phase Extraction), LLE (Liquid-Liquid Extraction), MSPD (Matrix Solid-Phase Dispersion).

Inter-laboratory Harmonization and Proficiency Testing

Ensuring that analytical results for phthalates are comparable across different laboratories is crucial for large-scale environmental monitoring, regulatory enforcement, and human biomonitoring studies. Inter-laboratory harmonization and proficiency testing (PT) are the primary mechanisms for achieving this comparability. nih.govnih.govwur.nl

Inter-laboratory comparison studies involve multiple laboratories analyzing identical samples to assess the accuracy and variability of their results. nih.govoup.com These studies can reveal systematic biases in analytical methods and help identify sources of discrepancy, such as issues with background contamination, which can vary substantially between labs. oup.com For instance, an inter-laboratory study on dialkyl phthalate esters showed relatively good agreement for di(2-ethylhexyl) phthalate (DEHP) in fish muscle and sewage sludge samples among participating labs, but also highlighted inconsistencies in other analyses, underscoring the need for standardized protocols. nih.govresearchgate.netoup.com

Proficiency Testing (PT) programs, often called external quality assurance schemes (EQAS), are a formal and ongoing method of assessing laboratory performance. nih.govwur.nl In a typical PT scheme, a coordinating body distributes homogeneous test materials (e.g., spiked water, sediment, or urine) to participating laboratories for analysis. fapas.comfishersci.comumweltbundesamt.at The labs are unaware of the true concentration of the analytes. Their reported results are compared against assigned values, and their performance is scored. umweltbundesamt.at

Organizations like the AOAC International and Fapas provide PT programs for various contaminants, including phthalates in matrices like wastewater. fapas.comaoac.org Participation in such programs is often a requirement for laboratory accreditation under standards like ISO/IEC 17025. umweltbundesamt.atpjlabs.com

Large-scale research initiatives, such as the EU's HBM4EU project and the U.S. Children's Health Exposure Analysis Resource (CHEAR) network, have successfully used multi-faceted quality assurance programs to harmonize measurements for phthalate metabolites and other organic chemicals across numerous laboratories. nih.govnih.gov These programs demonstrated that participation in PT rounds leads to substantial improvements in laboratory performance over time, with the average rate of satisfactory performance reaching 90%. nih.govwur.nl These efforts not only build capacity but also establish networks of competent laboratories capable of generating the comparable, high-quality data needed for comprehensive exposure and risk assessment. nih.govwur.nl

Exposure Assessment Methodologies in Environmental and Occupational Contexts

Environmental Monitoring and Surveillance Strategies

Environmental monitoring is crucial for identifying sources, pathways, and concentrations of decyl undecyl phthalate (B1215562) in the environment. This involves systematic sampling and analysis of air, dust, water, and soil.

Decyl undecyl phthalate is primarily used as a plasticizer in materials like polyvinyl chloride (PVC), which is found in numerous consumer and building products, including electrical wiring insulation, upholstery, and flooring. nih.govcpsc.gov As a high molecular weight phthalate, it possesses a very low vapor pressure, meaning it does not readily evaporate into the air. nih.gov Consequently, in atmospheric environments, it is expected to exist almost exclusively in the particulate phase rather than as a gas. nih.gov This particulate-bound phthalate can be removed from the air through wet or dry deposition. nih.gov

The primary route of human exposure to high molecular weight phthalates is often through indoor environments. nih.gov this compound can be released from products through abrasion and degradation, subsequently adsorbing to airborne particles and settling into indoor dust. irbnet.de This accumulation in dust creates a significant reservoir of the compound. Human exposure, particularly for children, can then occur through inhalation of resuspended dust or direct ingestion of dust from surfaces and hands. While specific concentration data for this compound in dust are not as widely reported as for other phthalates like Di(2-ethylhexyl) phthalate (DEHP), its use in common indoor materials suggests its likely presence. cpsc.govnih.gov The dynamics of its accumulation are influenced by factors such as the amount and age of PVC materials in a room, ventilation rates, and cleaning habits. nih.gov

| Phthalate | Sample Location | Median Concentration (mg/g dust) | Detection Frequency (%) |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Children's Bedrooms (Sweden) | 0.77 | ~100% |

| Di-iso-nonyl phthalate (DiNP) | Homes (USA) | 0.045 | Not Reported |

| Di-iso-decyl phthalate (DiDP) | Homes (USA) | 0.039 | Not Reported |

This table presents data for phthalates with similar molecular weights and applications to provide context for the potential accumulation of this compound in indoor dust. Source: nih.gov

The release of this compound into the environment can occur through industrial discharges and the leaching from plastic waste in landfills. nih.gov Once in the environment, its fate is governed by its physicochemical properties. With a high estimated organic carbon-water (B12546825) partition coefficient (Koc), this compound is expected to be immobile in soil, strongly adsorbing to soil and sediment particles. echemi.comresearchgate.net This limits its potential to leach into groundwater.

In aquatic systems, biodegradation is a relevant degradation pathway. Studies on the biodegradation of diundecyl phthalate have reported half-lives ranging from 6 to 8 days to as long as 2.5 weeks in river water die-away tests, suggesting that it can be mineralized by microorganisms. nih.govechemi.com Its low water solubility means that it will predominantly partition from the water column to sediment. researchgate.net While comprehensive concentration profiling for this compound in aquatic and terrestrial environments is limited, its properties suggest that the highest concentrations would be found in sediments and soils near sources of contamination, such as industrial outfalls and landfills. nih.govmdpi.com

| Phthalate | Environmental Matrix | Concentration Range | Location |

|---|---|---|---|

| Dimethyl phthalate (DMP) | Fresh Water | ND - 31.7 µg/L | Worldwide |

| Di-n-butyl phthalate (DBP) | Soil | 0.073 - 1.109 mg/kg | South China |

| Di(2-ethylhexyl) phthalate (DEHP) | Fresh Water | ND - >100 µg/L | Worldwide |

| Di(2-ethylhexyl) phthalate (DEHP) | Soil | 0.129 - 2.628 mg/kg | South China |

This table shows concentration ranges for other widely studied phthalates to illustrate typical environmental levels. ND = Not Detected. Sources: nih.govmdpi.com

Modeling and Estimation of Environmental Exposure Levels

The estimation of environmental exposure to chemical compounds like this compound is a critical component of risk assessment. Due to the complexities of tracking substances through the environment and into contact with human populations, modeling and estimation techniques are frequently employed. These methods utilize available data on production, usage, environmental fate, and human behavior to predict potential exposure levels.

Probabilistic exposure modeling is a sophisticated approach that moves beyond single-point estimates of exposure to characterize the range and likelihood of different exposure levels across a population. This methodology acknowledges the variability and uncertainty inherent in exposure-related parameters.

Probabilistic models for high-molecular-weight phthalates (HMWPs), including compounds structurally similar to this compound, incorporate distributions for key variables rather than single average values. These variables often include:

Concentrations in Environmental Media: The levels of the phthalate in indoor air, dust, food, and soil are treated as distributions based on monitoring data.

Human Intake Rates: Factors such as daily dust ingestion, food consumption rates, and inhalation volumes are represented by distributions that reflect variations across different age groups and lifestyles.

Exposure Duration and Frequency: The amount of time spent in different environments (e.g., indoors at home, in vehicles) is also modeled probabilistically.

A key advantage of this approach is the ability to generate a distribution of potential exposures, which allows for a more nuanced understanding of risk, including the identification of subpopulations that may experience higher exposures. For HMWPs, which are prevalent in indoor environments due to their use in products like vinyl flooring and wiring, probabilistic models can effectively capture the variability in exposure resulting from different housing conditions and consumer product use.

Interactive Data Table: Illustrative Input Parameters for Probabilistic Exposure Modeling of High-Molecular-Weight Phthalates (HMWPs)

This table presents example distributional parameters for HMWP concentrations in various media, which would be used as inputs for a probabilistic exposure model. Note that this data is representative of HMWPs in general and not specific to this compound.

| Parameter | Environmental Medium | Distribution Type | Mean/Median (ng/g or ng/m³) | Standard Deviation/Range | Reference Population |

| DEHP Concentration | Indoor Dust | Lognormal | 56,000 | 1,130,000 (max) | Households |

| DiNP Concentration | Indoor Dust | Lognormal | 68,500 | - | Furniture/Board Stores |

| DEHP Concentration | Food | Lognormal | 2,510 (µg/kg) | 12,400 (µg/kg) (max) | Various Food Items |

| DUP Concentration | PVC Wire Insulation | - | - | - | Industrial Products |

| DnBP Concentration | Food | Lognormal | - | Detected in 81% of samples | Various Food Items |

Source-to-concentration pathway analysis, often referred to as fate and transport modeling, is a method used to predict the concentration of a chemical in various environmental compartments by tracking its journey from the source of emission. This analysis is crucial for understanding how a substance like this compound, used in specific products, can lead to widespread environmental and human exposure.

For HMWPs, the primary sources are consumer and industrial products from which they can be released into the environment. The pathway from these sources to human exposure involves several steps:

Emission from Products: HMWPs are not chemically bound to the polymer matrix of products like PVC and can leach, migrate, or abrade over time. The rate of emission is influenced by factors such as the age of the product, temperature, and physical wear. For instance, the use of diundecyl phthalate (DUP) in automotive interiors and wire and cable insulation suggests that vehicles and buildings are significant sources. univarsolutions.comchemceed.comnih.gov

Transport and Distribution: Once released, HMWPs, due to their low volatility and hydrophobic nature, tend to adsorb to airborne particles and settle in indoor dust. nih.gov Dust, therefore, becomes a major reservoir and a pathway for human exposure, particularly for young children. Transport can also occur through direct contact with products.

Environmental Fate: In the broader environment, HMWPs are subject to degradation processes, though their persistence can be a concern. nih.gov They can accumulate in soil and sediments.

Exposure Concentration: The concentration of the phthalate in a specific medium (e.g., indoor air, dust, food) is the result of these emission, transport, and fate processes. For example, the concentration of HMWPs in indoor dust is a function of the number and type of phthalate-containing products in a room, ventilation rates, and cleaning habits. nih.gov

Interactive Data Table: Key Factors in Source-to-Concentration Pathway Analysis for High-Molecular-Weight Phthalates (HMWPs)

This table outlines the critical components and influencing factors in a source-to-concentration pathway analysis for HMWPs, which would be applicable to this compound.

| Pathway Stage | Description | Key Influencing Factors | Relevant Data Inputs for Modeling |

| Source Characterization | Identifying and quantifying the sources of the phthalate. | Product categories (e.g., flooring, wiring, automotive parts), phthalate content in products. | Production volumes, market share of different applications, material composition data. |

| Emission Modeling | Estimating the rate of release from sources into the environment. | Temperature, air exchange rates, product surface area, product aging. | Emission rate constants, environmental conditions (temperature, humidity). |

| Environmental Transport | Modeling the movement of the phthalate through different media. | Airflow patterns, dust settling rates, partitioning between gas and particulate phases. | Ventilation rates, particle size distributions, octanol-air partition coefficient. |

| Fate Processes | Accounting for degradation and transformation of the phthalate. | Biodegradation rates, photolysis rates, hydrolysis. | Half-life in different media (air, water, soil, sediment). |

| Concentration Prediction | Estimating the final concentration in exposure-relevant media. | Integration of emission, transport, and fate models. | Predicted environmental concentrations (PECs) in air, dust, water, and soil. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Decyl Undecyl Phthalate

Impact of Alkyl Chain Length and Branching on Environmental Behavior

The environmental behavior of phthalate (B1215562) esters is significantly influenced by the structure of their alkyl side chains. canada.ca As a high molecular weight phthalate with long, linear decyl (C10) and undecyl (C11) chains, decyl undecyl phthalate's properties fit within predictable trends observed for this chemical class. Generally, increasing the alkyl chain length increases a phthalate's hydrophobicity, which in turn governs its environmental distribution and persistence. researchgate.net

The biodegradation of phthalate esters is a critical process for their removal from the environment. rsc.org The rate of this process is heavily dependent on the alkyl chain structure. While microbial breakdown is a major degradation route for phthalates, the kinetics vary significantly with chain length. researchgate.net

Short vs. Long Chains: Phthalates with shorter, linear alkyl chains (e.g., four to seven carbons) tend to biodegrade more rapidly. researchgate.net As the chain length increases, as in this compound, the rate of biodegradation generally decreases. This is partly attributed to the increased hydrophobicity and molecular size, which can hinder microbial uptake and enzymatic attack.

Linear vs. Branched Chains: Linear alkyl chains, such as those in this compound, are typically more amenable to biodegradation than branched chains. researchgate.netsigmaaldrich.com Studies on maleate-based plasticizers, used as phthalate alternatives, have shown that linear side chains undergo acceptable rates of hydrolysis by common soil bacteria, whereas branched structures show almost no degradation. sigmaaldrich.comnih.gov The presence of branching, as seen in compounds like di(2-ethylhexyl) phthalate (DEHP), can sterically hinder the enzymatic hydrolysis of the ester bonds, slowing down the degradation process. researchgate.netnih.gov

The primary pathway for phthalate biodegradation involves the sequential hydrolysis of the two ester linkages. This process forms a monoester intermediate and the corresponding alcohol, followed by the hydrolysis of the second ester bond to yield phthalic acid. Phthalic acid can then be further metabolized by microorganisms. For long-chain phthalates, the initial hydrolysis step is often the rate-limiting factor.

Table 1: Influence of Alkyl Chain Structure on Phthalate Biodegradation

| Phthalate Ester | Alkyl Chain Structure | Relative Biodegradation Rate |

|---|---|---|

| Di-n-butyl phthalate (DBP) | Short, Linear (C4) | Fast |

| Di(2-ethylhexyl) phthalate (DEHP) | Medium, Branched (C8) | Slow |

| Di-n-octyl phthalate (DNOP) | Medium, Linear (C8) | Moderate |

| Diisodecyl phthalate (DIDP) | Long, Branched (C10) | Very Slow |

| This compound | Long, Linear (C10, C11) | Slow (Predicted) |

This table presents generalized, comparative data based on established SAR principles for phthalates.

Environmental partitioning coefficients, such as the octanol-water partition coefficient (Kow) and the organic carbon-normalized sediment/water partition coefficient (Koc), are key parameters in predicting how a chemical will distribute itself in the environment. oup.com For phthalates, these coefficients are strongly correlated with the length of the alkyl chains.

Hydrophobicity and Kow: The logarithm of the octanol-water partition coefficient (log Kow) is a measure of a chemical's hydrophobicity. For phthalate esters, log Kow increases almost linearly with the number of carbons in the alkyl side chains. researchgate.net this compound, with a total of 21 carbons in its two alkyl chains, has a very high predicted log Kow value of approximately 11.8, indicating extreme hydrophobicity. nih.gov This high hydrophobicity means it will have a strong tendency to partition out of water and into organic phases like lipids in organisms and organic matter in soil and sediment.

Sorption to Soil and Sediment (Koc): The tendency of a chemical to adsorb to soil and sediment is described by the Koc value. Due to their high hydrophobicity, long-chain phthalates exhibit high Koc values. oup.com This strong sorption to particulate matter reduces their concentration in the aqueous phase, limiting their mobility in aquatic systems but leading to their accumulation in sediments. oup.com While experimental Koc values for this compound are not readily available, data for similar long-chain phthalates like diisodecyl phthalate (DIDP) and ditridecyl phthalate (DTDP) show very high Koc values, suggesting they will be strongly bound to sediments. oup.com

Table 2: Physicochemical Properties and Partitioning Coefficients of Selected Phthalates

| Phthalate Ester | Molecular Formula | Molecular Weight ( g/mol ) | Log Kow |

|---|---|---|---|

| Diethyl phthalate (DEP) | C12H14O4 | 222.24 | 2.42 |

| Di-n-butyl phthalate (DBP) | C16H22O4 | 278.34 | 4.57 |

| Di(2-ethylhexyl) phthalate (DEHP) | C24H38O4 | 390.56 | 7.5 |

| Diundecyl phthalate (DUP) | C30H50O4 | 474.7 | 12.1 (est.) |

| This compound | C29H48O4 | 460.7 | 11.8 (est.) |

Data compiled from various sources, including PubChem. Estimated values are based on computational models. nih.govnih.gov

Predictive Modeling of Environmental Fate and Bioaccumulation

Predictive models, including QSARs, are invaluable for assessing the environmental fate and bioaccumulation potential of chemicals like this compound, especially when experimental data is limited. acs.orgepa.gov These models use molecular descriptors to estimate properties related to persistence and biological uptake.

In silico (computer-based) tools can predict key parameters that determine a chemical's environmental persistence, such as its rate of hydrolysis. nih.gov For phthalates, base-catalyzed hydrolysis is a relevant degradation pathway, and its rate can be estimated using methods like Density Functional Theory (DFT). acs.org

QSAR models developed for phthalate esters show that the rate of hydrolysis is influenced by the structure of the alkyl side chains. nih.gov Studies indicate that phthalates with linear alkyl chains are more susceptible to base-catalyzed hydrolysis than those with branched chains. acs.orgnih.gov These predictive models are essential for estimating the environmental half-lives of the vast number of phthalate esters for which experimental data are unavailable, thereby helping to assess their persistence. acs.org

A significant application of SAR and QSAR is in the proactive design of "greener" chemicals that are less harmful to the environment. consensus.app By understanding how molecular structure affects properties like biodegradability and toxicity, chemists can design alternative plasticizers that are both functional and environmentally benign. mdpi.com

For high molecular weight phthalates, 3D-QSAR models have been used to design derivatives with lower toxicity and estrogenic activity. consensus.app For example, research on ditridecyl phthalate (DTDP) has shown that introducing specific functional groups (e.g., -CH3, -OH, -COOH) at certain positions on the phthalate molecule can reduce its adverse biological activities. consensus.app These models and the mechanistic insights they provide can be applied to this compound. By modifying its alkyl chains or the aromatic ring, it may be possible to design novel plasticizers that retain their desired physical properties while exhibiting enhanced biodegradability and reduced potential for bioaccumulation and toxicity. mdpi.com This approach represents a shift from reactive risk assessment to proactive, sustainable chemical design.

Ecological Risk Assessment Frameworks and Methodologies for Phthalates

Cumulative Ecological Risk Assessment Approaches

Cumulative ecological risk assessment is a critical approach for evaluating the combined effects of multiple chemical stressors, such as various phthalate (B1215562) esters, that are often found together in the environment. This is particularly relevant as organisms are typically exposed to a mixture of contaminants rather than a single chemical.

The principle of dose addition, also known as concentration addition, is a cornerstone of mixture toxicology. It assumes that the components of a chemical mixture act via a similar mechanism of action and that their combined effect is the sum of the individual toxicities, scaled by their potencies. For phthalates, which can have similar modes of action such as endocrine disruption, dose addition is considered a relevant and reasonably predictive model for their combined effects. nih.govescholarship.org

When complete toxicological data for all components of a phthalate mixture are not available, a dose addition model using a reference chemical can be employed. This approach, referred to as DAref, utilizes the relative potency of individual phthalates to a well-studied reference phthalate to predict the mixture's effect. nih.gov This method is valuable for assessing the risk of less-studied compounds like decyl undecyl phthalate by comparing its potential potency to that of a known phthalate.

Mathematical models are used to compare the observed effects of a mixture to the predicted effects based on dose addition. nih.gov These models help determine if the combined effect is additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). For mixtures of anti-androgenic phthalates, the concentration addition model has been shown to be an appropriate concept to account for their combined effects. researchgate.net

Benchmark dose (BMD) modeling is an advanced approach in dose-response assessment that has gained traction over the traditional No-Observed-Adverse-Effect-Level (NOAEL) method. escholarship.org The BMD is the dose that produces a predetermined change in response (the benchmark response, or BMR) of an adverse effect. escholarship.org This method utilizes all available dose-response data to derive a point of departure for risk assessment, providing a more quantitative and reliable measure of a chemical's potency. escholarship.orgnih.gov

The BMD approach offers several advantages in ecological risk assessment:

It is less dependent on the selection of dose levels in a study. escholarship.org

It incorporates the shape of the dose-response curve. escholarship.org

It provides a confidence interval for the BMD, which reflects the uncertainty in the data.

While specific BMD modeling data for this compound in ecological systems are not available, the methodology is widely applied to other phthalates. For instance, ordinal dose-response modeling has been used to account for the differing severity of endpoints within the "phthalate syndrome" in rats, demonstrating the versatility of this approach. nih.gov The U.S. Environmental Protection Agency (EPA) provides software tools, such as the Benchmark Dose Software (BMDS), to facilitate these analyses. epa.gov

Comparative Ecological Risk Analysis with Other Phthalate Esters

Given the scarcity of data for this compound, a comparative analysis with other phthalate esters is essential for a preliminary ecological risk assessment. Phthalates are broadly categorized into low- and high-molecular-weight compounds. This compound is a high-molecular-weight phthalate.

High-molecular-weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), di-isononyl phthalate (DiNP), and di-isodecyl phthalate (DiDP), generally exhibit low acute and chronic toxicity to aquatic organisms. researchgate.net This is largely attributed to their very low water solubility, which limits their bioavailability in aquatic environments. researchgate.net It is anticipated that this compound, due to its chemical structure, would exhibit similar properties.

The ecological risk of different phthalates can be compared using risk quotients (RQs), which are the ratio of the measured environmental concentration to a predicted no-effect concentration (PNEC). nih.govnih.gov Studies have shown that the ecological risks in surface waters tend to be dominated by the more soluble and often more toxic low-molecular-weight phthalates, as well as the highly prevalent DEHP. frontiersin.orgresearchgate.net

The following table provides a comparative overview of the ecological risk of several common phthalate esters in aquatic environments.

| Phthalate Ester | Molecular Weight Category | General Ecological Risk Profile |

|---|---|---|

| Dimethyl phthalate (DMP) | Low | Lower risk compared to other low-molecular-weight phthalates. nih.gov |

| Diethyl phthalate (DEP) | Low | Lower risk compared to other low-molecular-weight phthalates. nih.gov |

| Dibutyl phthalate (DBP) | Low | Considered to pose a moderate to high ecological risk in some surface waters. frontiersin.orgresearchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | High | Frequently detected and poses a high ecological risk in many aquatic environments due to its widespread use and toxicity. nih.govnih.govfrontiersin.org |

| Di-n-octyl phthalate (DnOP) | High | Generally considered to pose a lower ecological risk. researchgate.net |

| This compound | High | Expected to have low aquatic toxicity due to low water solubility, similar to other high-molecular-weight phthalates. Data is limited. |

Development of Environmental No-Observed-Effect Concentrations (NOECs) for Aquatic and Terrestrial Biota

The No-Observed-Effect Concentration (NOEC) is a key metric in ecotoxicology, representing the highest tested concentration of a substance at which no statistically significant adverse effects are observed in a population of exposed organisms compared to a control group. These values are fundamental for deriving PNECs and for conducting risk assessments.

For aquatic life, chronic toxicity studies with other high-molecular-weight phthalates have generally not produced observable adverse effects at concentrations up to their limit of water solubility. researchgate.net For terrestrial organisms, the risk assessment is more complex due to various exposure pathways, including soil contamination and uptake by plants. Phthalates can accumulate in soil and sediment, posing a potential risk to soil-dwelling organisms. nih.govmdpi.com

The table below presents a summary of NOEC values for various phthalate esters in different aquatic organisms to provide a comparative context.

| Phthalate Ester | Organism | Endpoint | NOEC (mg/L) |

|---|---|---|---|

| Diethyl phthalate (DEP) | Algae, Fish, Invertebrates | Chronic effects | 1.7 - 4 |

| Dibutyl phthalate (DBP) | Daphnia magna (Water flea) | Reproductive inhibition (15-day) | 0.56 |

Synthesis Pathways and Chemical Derivatization of Decyl Undecyl Phthalate

Synthetic Routes and Process Optimization for Phthalate (B1215562) Ester Production

The primary industrial route for producing decyl undecyl phthalate and other phthalate esters is the esterification of phthalic anhydride (B1165640) with the corresponding alcohols—in this case, a mixture of decyl alcohol and undecyl alcohol. The process is typically catalyzed by an acid. The reaction proceeds in two steps: a rapid initial reaction forms a monoester, followed by a second, slower conversion to the diester at elevated temperatures, during which water is continuously removed to drive the reaction to completion. researchgate.netgoogle.com

Process optimization is critical for maximizing yield, minimizing reaction time, and reducing costs. Key parameters that are frequently optimized include reaction temperature, catalyst concentration, and the molar ratio of alcohol to phthalic anhydride. sciforum.net For instance, in the synthesis of dioctyl phthalate, a related compound, response surface methodology has been used to determine optimal conditions. sciforum.net Studies have shown that interactions between variables are significant, and optimizing them simultaneously leads to the best outcomes. sciforum.net

Elevated temperatures, typically between 180°C and 260°C, are used to achieve a high rate of conversion. google.com The reaction is considered substantially complete when the residual acidity drops to a low level, often around 0.05 to 0.3 mg KOH/gram. google.com

Table 1: Optimized Parameters for Phthalate Esterification Based on a study of dioctyl phthalate synthesis, illustrating common optimization variables.

| Parameter | Optimized Value | Resulting Yield |

| Reaction Time | 83 minutes | 93.7% |

| Catalyst Amount | 9% wt | 93.7% |

| Alcohol/Anhydride Molar Ratio | 9:1 | 93.7% |

This interactive table is based on data for a related phthalate ester, demonstrating typical optimization results. sciforum.net

Development of Modified this compound Analogues for Enhanced Environmental Performance

Concerns over the environmental persistence and potential health impacts of low molecular weight phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), have spurred the development of alternatives. epa.gov High Molecular Weight Phthalate Esters (HMWPE), a group that includes this compound and its close analogue diundecyl phthalate (DUP), are a key part of this trend. epa.govindustrialchemicals.gov.au These larger molecules generally exhibit lower migration rates from polymer matrices and different toxicological profiles.

Further innovation focuses on modifying the core phthalate structure to create analogues with enhanced environmental credentials. A significant development is the catalytic ring hydrogenation of phthalates to produce cyclohexane-1,2-dicarboxylates. springerprofessional.de For example, the hydrogenation of Diisononyl phthalate (DINP) yields Diisononylcyclohexane-1,2-dicarboxylate (DINCH), a non-phthalate plasticizer. epa.gov This process eliminates the aromatic benzene (B151609) ring, which is often associated with the negative health profiles of traditional phthalates. springerprofessional.de These hydrogenated derivatives form a basis for a new generation of "green" plasticizers with improved safety and environmental profiles. springerprofessional.de The market has seen a clear trend of substituting DEHP with HMWPEs like DINP and Di(2-propylheptyl) phthalate (DPHP), as well as non-phthalate alternatives. epa.gov

Innovative Catalytic Systems in Phthalate Synthesis

The choice of catalyst is crucial for an efficient and environmentally sound esterification process. While traditional acid catalysts are effective, research has focused on developing more innovative and reusable catalytic systems.

Modern processes often employ organometallic catalysts, such as titanium-based compounds like tetra-isopropyl titanate. google.com These catalysts are effective at elevated temperatures and can achieve high conversion rates. google.com

More recent innovations include the use of solid acid catalysts, which offer advantages in terms of separation from the product mixture and potential for recycling. Examples of such innovative systems include:

Sulfated Titanium Dioxide Nano-catalysts: These have been shown to be effective in phthalate esterification, with optimization studies demonstrating high yields under specific conditions. sciforum.net

Iron(III) Chloride (FeCl₃): This inexpensive and neutral Lewis acid has been successfully used to catalyze the nucleophilic addition of alcohols to phthalic anhydride, providing good yields of phthalate diesters. researchgate.net

Fly Ash: This industrial byproduct, consisting of mixed metal oxides like alumina, iron oxide, and silica, has been employed as a low-cost, heterogeneous catalyst for the synthesis of dioctyl phthalate and other esters. acs.org

These advanced catalytic systems aim to improve reaction efficiency, reduce waste by allowing for catalyst recovery and reuse, and operate under potentially milder conditions. springerprofessional.deacs.org

Table 2: Comparison of Catalytic Systems in Phthalate Synthesis

| Catalyst Type | Example(s) | Key Features |

| Organometallic | Tetra-isopropyl titanate | Effective at high temperatures (180-260°C); used in industrial processes. google.com |

| Lewis Acid | Iron(III) Chloride (FeCl₃) | Inexpensive, neutral catalyst promoting nucleophilic addition. researchgate.net |

| Solid Acid (Nano) | Sulfated Titanium Dioxide | Heterogeneous nano-catalyst allowing for process optimization. sciforum.net |

| Solid Acid (Waste-derived) | Fly Ash | Low-cost, reusable catalyst derived from industrial byproduct. acs.org |

Regulatory Science and Policy Implications for Decyl Undecyl Phthalate Management

International Regulatory Frameworks and Assessments (e.g., REACH, TSCA, CMP)

The management of decyl undecyl phthalate (B1215562) and other phthalates is governed by a complex web of international and national regulations. Key frameworks include Europe's REACH, the United States' TSCA, and Canada's CMP, each adopting distinct approaches to chemical assessment and control.

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation provides a comprehensive framework for managing chemical risks. measurlabs.com Several phthalates, particularly those with lower molecular weights, have been identified as Substances of Very High Concern (SVHC) due to their reproductive toxicity and endocrine-disrupting properties. europa.eufoodpackagingforum.org This designation can lead to their inclusion on the Authorisation List, meaning companies must apply for permission for specific uses. ineris.fr For instance, Bis(2-ethylhexyl) phthalate (DEHP), Butyl benzyl (B1604629) phthalate (BBP), Dibutyl phthalate (DBP), and Diisobutyl phthalate (DIBP) are restricted to a concentration of less than 0.1% by weight, individually or combined, in most consumer articles. measurlabs.comqima.vn While high molecular weight phthalates like decyl undecyl phthalate have faced less stringent regulation, the European Chemicals Agency (ECHA) is increasingly assessing phthalates as groups to prevent "regrettable substitution" and streamline risk management. europa.eufoodpackagingforum.org

In the United States, the Toxic Substances Control Act (TSCA), administered by the Environmental Protection Agency (EPA), is the primary law for regulating chemicals. healthandenvironment.orgepa.gov The EPA has developed a Phthalates Action Plan that includes eight specific phthalates, focusing on their potential for adverse effects on the reproductive system. epa.gov Through its risk evaluation process under TSCA, the EPA is assessing the safety of these chemicals, which could lead to risk management actions. epa.govepa.gov A significant development in the U.S. approach is the move towards a cumulative risk assessment for high-priority phthalates, acknowledging that people are exposed to multiple phthalates simultaneously and that their combined effects may be greater than individual exposures. epa.govnih.gov Separately, the Food and Drug Administration (FDA) regulates phthalates in food packaging, but has so far denied petitions to ban them as a class, preferring a substance-by-substance evaluation. foodnavigator-usa.comfda.gov

Canada's Chemicals Management Plan (CMP) is the government's initiative for assessing and managing chemical substances. Phthalates have been a subject of assessment under the CMP, informed by biomonitoring data from the Canadian Health Measures Survey. acs.org This approach uses national-level exposure data to prioritize substances for risk assessment and to implement risk management measures where necessary, such as restrictions on certain phthalates in children's toys and childcare articles.

Policy-Driven Changes in Phthalate Use and Environmental Concentrations

Regulatory actions and policies have demonstrably influenced the use of specific phthalates, leading to measurable shifts in their concentrations in both the environment and human populations. Biomonitoring studies, which measure chemicals or their breakdown products (metabolites) in people's bodies, provide powerful evidence of the effectiveness of these policy interventions. ehn.org

Data from the U.S. National Health and Nutrition Examination Survey (NHANES) has shown significant temporal trends in exposure to phthalates over the last two decades. gwu.edunih.gov Following regulatory pressure and market shifts, urinary concentrations of metabolites from phthalates like DEHP, DBP, and BBzP have significantly decreased in the U.S. population. gwu.edunih.govresearchgate.net For example, between 2001 and 2010, metabolites of DEHP decreased by approximately 37%. gwu.edu Similar downward trends for regulated phthalates have been observed in Europe, confirming the impact of policy measures. ehn.org

However, this regulatory success has been accompanied by a notable trend: the replacement of restricted phthalates with other, often less-studied, alternatives. As the use of DEHP and DBP has declined, exposure to replacement phthalates such as diisobutyl phthalate (DiBP) and diisononyl phthalate (DiNP), as well as non-phthalate plasticizers like DINCH, has markedly increased. ehn.orggwu.eduresearchgate.net Studies have documented a more than 100% increase in the urinary metabolite concentrations of DiBP and DiNP in the U.S. population during the 2000s. nih.gov This phenomenon, often termed "regrettable substitution," highlights a critical challenge for regulators, where a chemical of concern is replaced by another that may have similar or unknown health and environmental effects. nih.gov

The table below, based on data from U.S. biomonitoring studies, illustrates these policy-driven shifts in exposure. gwu.edu

| Phthalate Parent Compound | Metabolite(s) | Time Period | Percent Change in LSGM Concentration |

| Diethyl phthalate (DEP) | Monoethyl phthalate | 2001-2010 | -42% |

| Di-n-butyl phthalate (DnBP) | Mono-n-butyl phthalate | 2001-2010 | -17% |

| Butylbenzyl phthalate (BBzP) | Monobenzyl phthalate | 2001-2010 | -32% |

| Di(2-ethylhexyl) phthalate (DEHP) | ΣDEHP metabolites | 2001-2010 | -37% |

| Diisobutyl phthalate (DiBP) | Monoisobutyl phthalate | 2001-2010 | +206% |

| Diisononyl phthalate (DiNP) | Monocarboxyoctyl phthalate | 2001-2010 | +149% |

LSGM: Least Square Geometric Mean. Data reflects changes in urinary metabolite concentrations in the general U.S. population.

Future Directions in Regulatory Science for Phthalate Substance Groupings

A significant evolution in regulatory science is the shift from a chemical-by-chemical assessment approach to the evaluation of substances in groups. europa.eu This strategy is particularly relevant for large chemical families like phthalates and is being actively pursued by regulatory bodies to enhance efficiency, address cumulative risks, and prevent regrettable substitutions. foodpackagingforum.orgepa.gov

The European Chemicals Agency (ECHA) is at the forefront of this approach. ECHA has initiated assessments of regulatory needs for groups of chemicals, including a comprehensive evaluation of ortho-phthalates. europa.eufoodpackagingforum.org In these assessments, phthalates are divided into subgroups, often based on the carbon chain length of their alcohol side-chains, which correlates with their toxicological properties. foodpackagingforum.orgindustrialchemicals.gov.au The goal is to apply consistent regulatory measures, such as restrictions or authorization requirements, to an entire group of structurally and toxicologically similar phthalates, thereby preventing a banned chemical from being replaced by a similar, unregulated one. europa.eu

In the United States, the EPA is also advancing the science of group-based assessments for phthalates under TSCA. epa.gov A key future direction is the formal incorporation of cumulative risk assessment (CRA) into its risk evaluations. epa.govnih.gov This approach acknowledges that real-world exposures involve mixtures of chemicals and aims to evaluate the combined risk from exposure to multiple phthalates that may have a common mechanism of toxicity, such as anti-androgenicity. nih.gov This represents a more holistic and health-protective approach than assessing the risk of each phthalate in isolation.

However, the adoption of a grouping strategy is not universal. The U.S. FDA, for example, has so far maintained a substance-by-substance approach for authorizing phthalates in food contact materials, concluding that the available data did not support grouping 28 different phthalates into a single class for risk assessment. foodnavigator-usa.comfda.gov This highlights an ongoing debate within the regulatory community about the data requirements and methodologies for implementing group-based management.